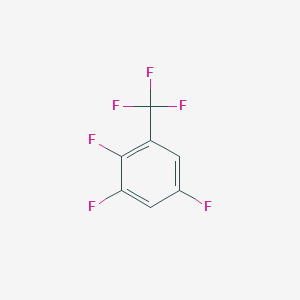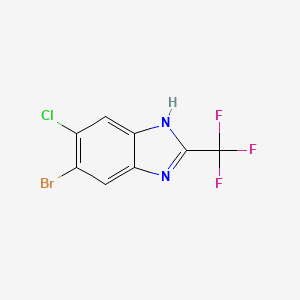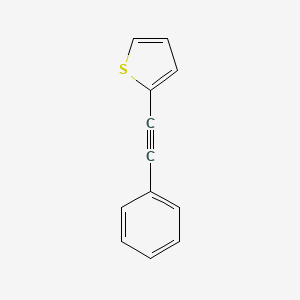
Thiophene, 2-(phenylethynyl)-
概要
説明
“Thiophene, 2-(phenylethynyl)-” is a chemical compound with the molecular formula C12H8S . It is a derivative of thiophene, a heterocyclic compound that consists of a planar five-membered ring .
Synthesis Analysis
The synthesis of 2,3-dialkynyl thiophene derivatives, which includes “Thiophene, 2-(phenylethynyl)-”, has been achieved using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling and desilylation reactions . These compounds were analyzed for their pharmacokinetic parameters, general toxicity, and drug scores .Molecular Structure Analysis
The molecular structure of “Thiophene, 2-(phenylethynyl)-” consists of a thiophene ring with a phenylethynyl group attached to the 2-position . The molecular weight is 184.257 Da .Chemical Reactions Analysis
Thiophene derivatives, including “Thiophene, 2-(phenylethynyl)-”, have been synthesized through various reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions involve condensation, coupling, and cyclization processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “Thiophene, 2-(phenylethynyl)-” include a molecular formula of C12H8S, an average mass of 184.257 Da, and a monoisotopic mass of 184.034668 Da .科学的研究の応用
Drug Development and Pharmacology
Thiophenes, including 2-(Phenylethynyl)thiophene, have attracted attention due to their pharmacological properties. Researchers have explored their potential as drug candidates. Notably, this compound has been synthesized using Pd-catalyzed Sonogashira coupling and desilylation reactions . Its pharmacokinetic parameters and drug scores were analyzed in silico. Specifically, 3-ethynyl-2-(phenylethynyl)thiophene demonstrated relatively high drug scores and low toxicities. The polar surface area of these derivatives allows them to pass through the blood-brain barrier (BBB), making them promising candidates for central nervous system (CNS)-related applications.
Antioxidant Activity
The antioxidant properties of 2-(Phenylethynyl)thiophene have been investigated using various assays. Among the synthesized compounds, 3-ethynyl-2-(naphthalen-1-ylethynyl)thiophene displayed significant reducing and free radical scavenging activities. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
Materials Chemistry and Organic Semiconductors
Thiophenes are essential in materials chemistry due to their unique electronic properties. Researchers have explored their use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The design of new synthetic methods for thiophene-based compounds is crucial for advancing materials science .
Corrosion Inhibition
Thiophene derivatives, including 2-(Phenylethynyl)thiophene, have been investigated as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in industrial applications .
Synthetic Methods and Regioselectivity
The synthesis of 2-(Phenylethynyl)thiophene involves Pd-catalyzed coupling reactions, such as Sonogashira coupling. However, regio- and stereocontrolled synthesis of 2,3-dialkynyl thiophene derivatives remains an area of interest. These compounds have been used to synthesize other heteroaromatic molecules for biological applications .
作用機序
While the specific mechanism of action for “Thiophene, 2-(phenylethynyl)-” is not explicitly mentioned in the search results, thiophene-based compounds are known to exhibit a variety of biological activities. For example, they have shown anti-inflammatory properties, potentially interacting with receptors such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Safety and Hazards
将来の方向性
Thiophene-based compounds, including “Thiophene, 2-(phenylethynyl)-”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry for the development of advanced compounds with a variety of biological effects . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods for this class of heteroaromatic compounds .
特性
IUPAC Name |
2-(2-phenylethynyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-7,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMPIIWVPBPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197400 | |
| Record name | Thiophene, 2-(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylethynyl)thiophene | |
CAS RN |
4805-17-8 | |
| Record name | Thiophene, 2-(phenylethynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004805178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2-(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

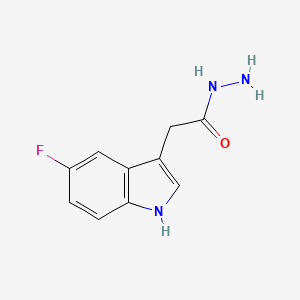
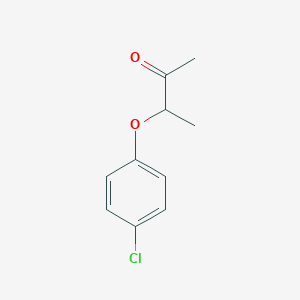

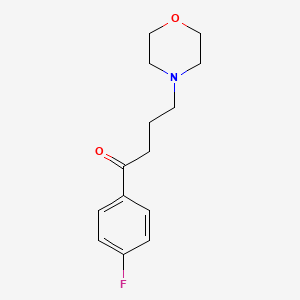

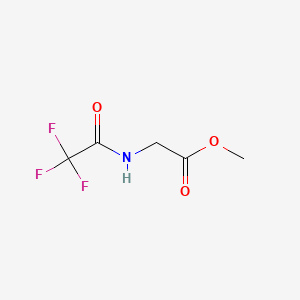
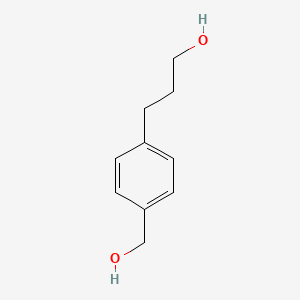

![1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone](/img/structure/B3031480.png)
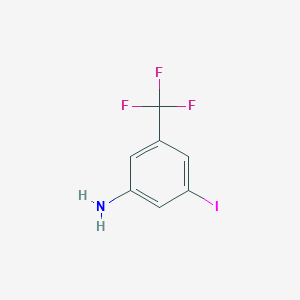
![cis-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)
